molecular formula C14H18ClN3O2 B15189963 (S)-7-Chloro-3-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid isopropylamide CAS No. 258849-95-5

(S)-7-Chloro-3-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid isopropylamide

Cat. No.: B15189963
CAS No.: 258849-95-5
M. Wt: 295.76 g/mol
InChI Key: ZZAWLPNEWRAXCI-VIFPVBQESA-N
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Description

(S)-7-Chloro-3-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid isopropylamide is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other neurological disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Chloro-3-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid isopropylamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the benzodiazepine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro and methyl groups: These groups are introduced through selective halogenation and alkylation reactions.

    Formation of the isopropylamide group: This is achieved through amidation reactions, where the carboxylic acid group is converted to the isopropylamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Chloro-3-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid isopropylamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

    Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-7-Chloro-3-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid isopropylamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential effects on various biological pathways and its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-7-Chloro-3-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid isopropylamide involves its interaction with specific molecular targets in the body. It is believed to act on the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter duration of action.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

(S)-7-Chloro-3-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid isopropylamide stands out due to its unique structural features, which may confer distinct pharmacological properties. Its specific substitution pattern and functional groups can influence its binding affinity and selectivity for various receptors, potentially leading to unique therapeutic effects.

Properties

CAS No.

258849-95-5

Molecular Formula

C14H18ClN3O2

Molecular Weight

295.76 g/mol

IUPAC Name

(3S)-7-chloro-3-methyl-2-oxo-N-propan-2-yl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxamide

InChI

InChI=1S/C14H18ClN3O2/c1-8(2)16-14(20)18-7-10-6-11(15)4-5-12(10)17-13(19)9(18)3/h4-6,8-9H,7H2,1-3H3,(H,16,20)(H,17,19)/t9-/m0/s1

InChI Key

ZZAWLPNEWRAXCI-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1C(=O)NC2=C(CN1C(=O)NC(C)C)C=C(C=C2)Cl

Canonical SMILES

CC1C(=O)NC2=C(CN1C(=O)NC(C)C)C=C(C=C2)Cl

Origin of Product

United States

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